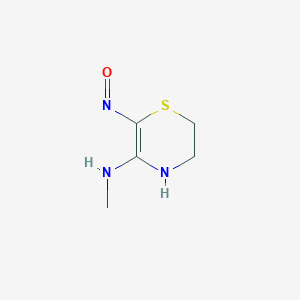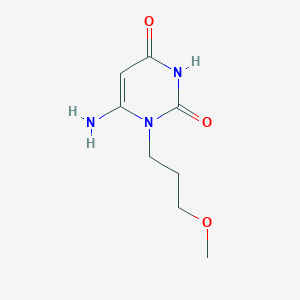
1-(3-Methoxypropyl)-6-aminouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxypropyl)-6-aminouracil, also known as MPAU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAU is a uracil derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxypropyl)-6-aminouracil is not fully understood, but studies have suggested that it may inhibit DNA synthesis by interfering with the activity of thymidylate synthase, an enzyme that is essential for DNA replication. 1-(3-Methoxypropyl)-6-aminouracil may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(3-Methoxypropyl)-6-aminouracil can induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating. 1-(3-Methoxypropyl)-6-aminouracil has also been shown to increase the levels of reactive oxygen species, which can induce oxidative stress and lead to cell death. In addition, 1-(3-Methoxypropyl)-6-aminouracil has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methoxypropyl)-6-aminouracil has several advantages for lab experiments, including its high degree of purity, stability, and solubility in water. However, 1-(3-Methoxypropyl)-6-aminouracil has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Methoxypropyl)-6-aminouracil, including its potential use as a therapeutic agent for cancer and viral infections. Further studies are needed to fully understand the mechanism of action of 1-(3-Methoxypropyl)-6-aminouracil and its potential advantages and limitations for clinical use. In addition, studies are needed to investigate the potential use of 1-(3-Methoxypropyl)-6-aminouracil in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
1-(3-Methoxypropyl)-6-aminouracil can be synthesized using various methods, including the reaction of 6-chlorouracil with 1-(3-methoxypropyl)amine under basic conditions. The reaction yields 1-(3-Methoxypropyl)-6-aminouracil as a white crystalline solid with a high degree of purity. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the reaction of 6-aminouracil with 3-chloropropylamine.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxypropyl)-6-aminouracil has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that 1-(3-Methoxypropyl)-6-aminouracil can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-Methoxypropyl)-6-aminouracil has also been studied for its potential use as an antiviral agent, with research showing that it can inhibit the replication of HIV-1 and herpes simplex virus type 1.
Eigenschaften
CAS-Nummer |
158893-39-1 |
|---|---|
Produktname |
1-(3-Methoxypropyl)-6-aminouracil |
Molekularformel |
C8H13N3O3 |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
6-amino-1-(3-methoxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O3/c1-14-4-2-3-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) |
InChI-Schlüssel |
RWSZTPQGFXCVNF-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=CC(=O)NC1=O)N |
Kanonische SMILES |
COCCCN1C(=CC(=O)NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



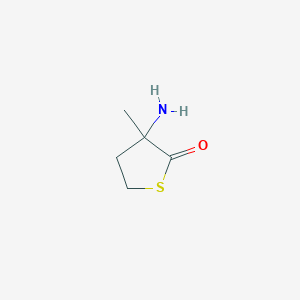
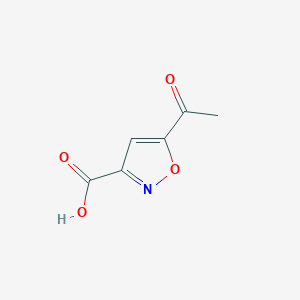
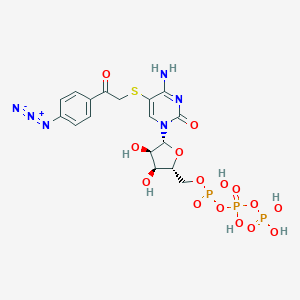
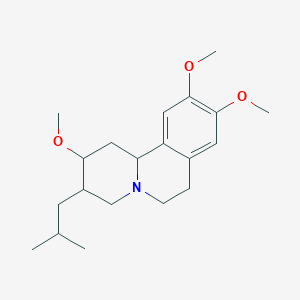
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
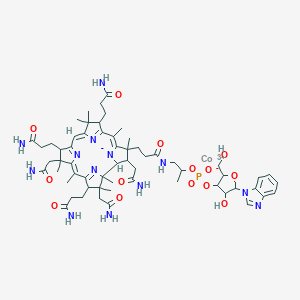
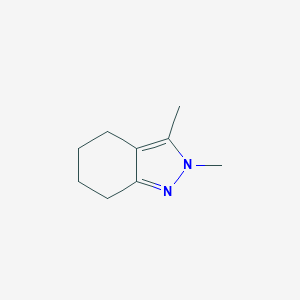
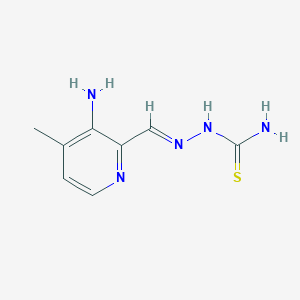
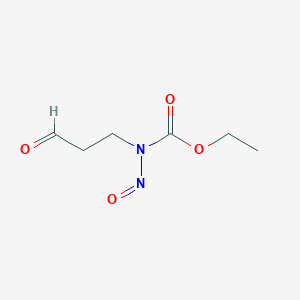
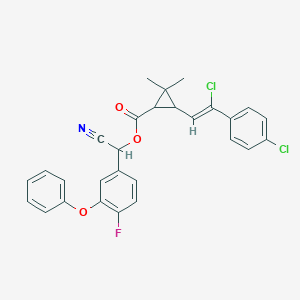
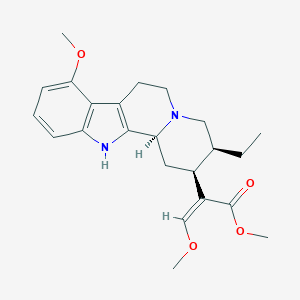
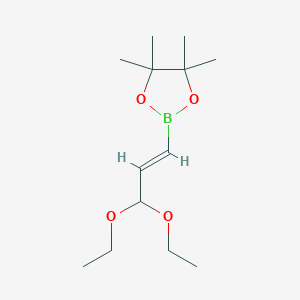
![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)
